1-Chloro-2,4,8-trinitronaphthalene
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Overview
Description
1-Chloro-2,4,8-trinitronaphthalene is an organic compound belonging to the class of nitroaromatic compounds It is characterized by the presence of three nitro groups (-NO₂) and one chlorine atom attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2,4,8-trinitronaphthalene can be synthesized through a multi-step process involving nitration and chlorination reactions. The typical synthetic route involves the nitration of naphthalene to form 1,4,8-trinitronaphthalene, followed by chlorination to introduce the chlorine atom at the 1-position. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, while the chlorination can be achieved using chlorine gas or other chlorinating agents under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration and chlorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product. Safety measures are crucial due to the highly reactive and potentially hazardous nature of the reagents involved .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,4,8-trinitronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom or nitro groups are replaced by other nucleophiles.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of more oxidized derivatives
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or metal hydrides like lithium aluminum hydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide
Major Products:
Substitution: Products include derivatives with different substituents replacing the chlorine or nitro groups.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized forms of the compound with additional oxygen-containing functional groups
Scientific Research Applications
1-Chloro-2,4,8-trinitronaphthalene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-chloro-2,4,8-trinitronaphthalene involves its interaction with molecular targets through its nitro and chloro functional groups. These interactions can lead to various biochemical effects, including enzyme inhibition, disruption of cellular processes, and generation of reactive oxygen species. The compound’s reactivity is primarily driven by the electron-withdrawing nature of the nitro groups and the electrophilic character of the chlorine atom .
Comparison with Similar Compounds
- 1-Chloro-2,4-dinitronaphthalene
- 1-Chloro-2,4,5-trinitronaphthalene
- 1-Chloro-2,4,6-trinitronaphthalene
Comparison: 1-Chloro-2,4,8-trinitronaphthalene is unique due to the specific positioning of its nitro groups, which influences its chemical reactivity and physical properties. Compared to other similar compounds, it may exhibit different reactivity patterns in substitution and reduction reactions, as well as distinct biological activities .
Properties
CAS No. |
103037-49-6 |
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Molecular Formula |
C10H4ClN3O6 |
Molecular Weight |
297.61 g/mol |
IUPAC Name |
1-chloro-2,4,8-trinitronaphthalene |
InChI |
InChI=1S/C10H4ClN3O6/c11-10-8(14(19)20)4-7(13(17)18)5-2-1-3-6(9(5)10)12(15)16/h1-4H |
InChI Key |
DSACKKMPCNKGGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])Cl |
Origin of Product |
United States |
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